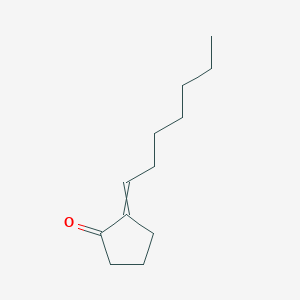

2-Heptylidenecyclopentan-1-one

Description

The exact mass of the compound Cyclopentanone, 2-heptylidene- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopentanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

39189-74-7 |

|---|---|

Molecular Formula |

C12H20O |

Molecular Weight |

180.29 g/mol |

IUPAC Name |

(2E)-2-heptylidenecyclopentan-1-one |

InChI |

InChI=1S/C12H20O/c1-2-3-4-5-6-8-11-9-7-10-12(11)13/h8H,2-7,9-10H2,1H3/b11-8+ |

InChI Key |

PBNMXJOZTAVFCR-DHZHZOJOSA-N |

SMILES |

CCCCCCC=C1CCCC1=O |

Isomeric SMILES |

CCCCCC/C=C/1\CCCC1=O |

Canonical SMILES |

CCCCCCC=C1CCCC1=O |

Other CAS No. |

39189-74-7 |

Pictograms |

Irritant |

Synonyms |

2-Heptylidenecyclopentan-1-one; 2-Heptylidene-cyclopentanone |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Heptylidenecyclopentan 1 One

Classic Synthetic Pathways

Traditional methods for synthesizing 2-Heptylidenecyclopentan-1-one have heavily relied on fundamental carbonyl chemistry reactions, which are known for their reliability and well-understood mechanisms.

The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation and represents the most direct and widely practiced method for synthesizing α,β-unsaturated ketones like this compound. This reaction involves the base- or acid-catalyzed reaction between an enol or enolate of a ketone and an aldehyde. In this specific synthesis, cyclopentanone (B42830) reacts with heptanal (B48729).

The process begins with the formation of the enolate of cyclopentanone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of heptanal. This is followed by a dehydration step, often promoted by heat or acidic/basic conditions, to yield the final α,β-unsaturated ketone product. The general reaction is catalyzed by a base, such as sodium or potassium hydroxide (B78521). The reaction can be performed under various conditions, including the use of phase-transfer catalysts to improve the reaction between the aqueous and organic phases.

Enolate chemistry is fundamental to the functionalization of ketones like cyclopentanone. The formation of a cyclopentanone enolate creates a potent nucleophile that can react with a variety of electrophiles, not just aldehydes as in the aldol condensation. This versatility allows for the introduction of various side chains to the cyclopentanone ring.

In the context of this compound synthesis, the enolate of cyclopentanone is the key reactive intermediate. The regioselectivity of enolate formation (the formation of the kinetic versus the thermodynamic enolate) can be controlled by the choice of base and reaction conditions, although for a symmetrical ketone like cyclopentanone, this is not a concern. The subsequent reaction with an appropriate seven-carbon electrophile is the crucial step in forming the carbon skeleton of the target molecule.

Alternative and Emerging Synthetic Routes

In response to the growing demand for more efficient and environmentally friendly chemical processes, alternative synthetic routes for this compound have been developed.

Ketone alkylation provides an alternative to the aldol condensation pathway. This method involves the reaction of a pre-formed enolate of cyclopentanone with an alkyl halide. In this case, a seven-carbon alkyl halide would be the electrophile. However, this approach can be challenging due to the potential for O-alkylation (reaction at the oxygen atom of the enolate) and polyalkylation, which can lead to a mixture of products and lower the yield of the desired mono-alkylated product.

A more refined approach is the use of a Stork enamine synthesis, where cyclopentanone is first converted to an enamine. The enamine then reacts with the alkyl halide, followed by hydrolysis to return the ketone, now with the alkyl group attached. This method often provides better control over the reaction and higher yields of the mono-alkylated product.

The principles of green chemistry have spurred research into the use of renewable resources for chemical synthesis. Furfural (B47365), a platform chemical derived from lignocellulosic biomass, can be converted into cyclopentanone through a series of catalytic transformations. This biomass-derived cyclopentanone can then serve as a sustainable starting material for the synthesis of this compound.

The conversion of furfural to cyclopentanone typically involves a multi-step process that includes hydrogenation and rearrangement reactions, often carried out over heterogeneous catalysts. Once obtained, this "green" cyclopentanone can be used in the classic aldol condensation with heptanal, which can also potentially be derived from biomass sources, to produce a more sustainable this compound.

Catalytic Advancements in this compound Synthesis

Recent advancements in catalysis have focused on improving the efficiency, selectivity, and environmental footprint of the synthesis of this compound. The use of solid acid or base catalysts in the aldol condensation reaction is a significant area of development. These heterogeneous catalysts can be easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling. This offers a more sustainable alternative to the traditional homogeneous catalysts like sodium hydroxide, which can be difficult to remove and generate significant waste.

Furthermore, research into novel catalytic systems, including the use of metal-organic frameworks (MOFs) and functionalized mesoporous silicas, is ongoing. These materials offer high surface areas and tunable active sites, which can lead to enhanced catalytic activity and selectivity in the synthesis of this compound and its analogues.

Role of Base Catalysis and Reaction Conditions

Base-catalyzed Aldol condensation is a cornerstone in the synthesis of α,β-unsaturated ketones like this compound. The reaction is typically initiated by a base, such as sodium or potassium hydroxide, which abstracts an acidic α-hydrogen from a carbonyl compound to form a nucleophilic enolate. magritek.comiitk.ac.in This enolate then attacks the electrophilic carbonyl carbon of another molecule, leading to a β-hydroxy carbonyl compound. magritek.com Subsequent dehydration, often facilitated by heat, yields the final α,β-unsaturated product. libretexts.orgmasterorganicchemistry.com

The choice of base and reaction conditions significantly influences the outcome. Strong bases like sodium hydride or potassium tert-butoxide are often employed. The reaction is frequently conducted under anhydrous conditions to prevent hydrolysis of the base. In crossed Aldol condensations, where two different carbonyl compounds are used, the reaction works best when one of the aldehydes or ketones is non-enolizable, preventing self-condensation and leading to a higher yield of the desired product. iitk.ac.inmasterorganicchemistry.com For instance, the reaction between benzaldehyde (B42025) and acetone (B3395972) in the presence of a base like sodium hydroxide produces 4-hydroxy-4-phenyl-2-butanone. iitk.ac.in

The reaction temperature is a critical parameter. Room temperature reactions with a base typically favor the formation of the aldol addition product. libretexts.org To drive the reaction towards the condensation product, heating is often necessary. libretexts.orgmasterorganicchemistry.com

Principles of Green Catalysis Applied to Cyclopentanone Derivatives

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. mlsu.ac.inpharmafeatures.com These principles are increasingly being applied to the synthesis of cyclopentanone derivatives.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. scispace.com Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and often, enhanced reaction rates and yields. scispace.comnih.govrsc.org This approach is particularly beneficial in multicomponent reactions, where products are formed in a single step from three or more reactants, leading to high atom economy and simplified procedures. mdpi.com For example, solvent-free multicomponent reactions have been successfully employed for the synthesis of various heterocyclic compounds. rsc.orgmdpi.com In some cases, as long as the starting materials and products are liquids at room temperature, solvents are unnecessary. orgsyn.org

Microwave and ultrasound irradiation have emerged as powerful tools in green chemistry for accelerating organic reactions. academie-sciences.frijcce.ac.ir

Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times, improve yields, and enhance product purity. mdpi.com This technique is particularly effective for reactions with polar mechanisms. academie-sciences.fr The use of microwave irradiation in solvent-free conditions provides a clean and efficient method for organic synthesis. academie-sciences.fr One-pot, microwave-assisted syntheses have been developed for various compounds, offering a rapid and environmentally friendly alternative to conventional methods. beilstein-journals.org

Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to promote chemical reactions. This method often leads to higher yields, shorter reaction times, and milder reaction conditions compared to conventional heating. ijcce.ac.irnih.gov It is considered an energy-efficient and eco-friendly approach, often requiring smaller amounts of solvent. nih.gov The application of ultrasound has been shown to significantly enhance the efficiency of various organic transformations, including cross-coupling reactions. sci-hub.se

Heterogeneous Catalysis in Related Cyclopentanone Systems

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of separation, recovery, and reusability, contributing to more sustainable chemical processes. acs.org In the context of cyclopentanone synthesis, various heterogeneous catalysts have been explored.

For instance, the conversion of biomass-derived furfural to cyclopentanone can be achieved using heterogeneous catalysts. acs.orgnih.govresearchgate.net Studies have focused on developing efficient and recyclable catalysts that operate under mild conditions to produce high yields of cyclopentanone. acs.orgnih.gov Examples include Ni-Cu@MOF-5, Ni−NiO/TiO2, and copper-cobalt bimetallic catalysts. researchgate.netmdpi.com The properties of the catalyst, including the active metals, support material, and preparation method, play a crucial role in determining the reaction's selectivity and yield. researchgate.netmdpi.commdpi.combohrium.com For example, in the synthesis of cyclopentanone from furfural, different catalysts can selectively yield either cyclopentanone or its reduced form, cyclopentanol. mdpi.com

Reaction Optimization and Process Intensification Studies

Optimizing reaction conditions is fundamental to improving the efficiency, yield, and cost-effectiveness of chemical syntheses. ucla.edusigmaaldrich.com This involves systematically varying parameters such as temperature, pressure, catalyst loading, and solvent composition. researchgate.netwhiterose.ac.uk Modern approaches to reaction optimization often employ high-throughput experimentation and machine learning algorithms to navigate the complex relationships between variables and identify optimal conditions more efficiently than traditional methods. beilstein-journals.orgnih.gov

Anhydrous Reaction Conditions in Cyclopentanone Synthesis

In many synthetic procedures for cyclopentanones, particularly those involving strong bases, anhydrous (water-free) conditions are crucial. The presence of water can lead to the hydrolysis of the base, rendering it inactive and preventing the desired reaction from occurring. Anhydrous solvents are often prepared by passing them through columns of activated alumina (B75360) to remove any residual water. scispace.com While some reactions can be performed without the need for strictly anhydrous or inert conditions, many alkylation and condensation reactions leading to substituted cyclopentanones necessitate the exclusion of water to ensure high yields and prevent side reactions. orgsyn.org

Continuous Flow Reactor Applications for Efficient Production

The industrial production of fine chemicals and fragrance compounds like this compound is increasingly shifting from traditional batch processing to more efficient continuous flow methodologies. colab.ws Continuous flow chemistry offers significant advantages, including enhanced safety, superior heat and mass transfer, improved reproducibility, and greater scalability. mdpi.commdpi.com These systems, particularly when paired with heterogeneous catalysts, represent a sophisticated strategy for the synthesis of α,β-unsaturated ketones derived from aldol condensations.

The synthesis of this compound is achieved through the aldol condensation of cyclopentanone and heptanal. researchgate.net In a continuous flow setup, this reaction is typically conducted in a packed-bed reactor (PBR) or a microreactor. youtube.comuni-stuttgart.de A PBR is essentially a tube filled with solid catalyst particles. The reactants are continuously pumped through the catalyst bed, where the reaction occurs on the surface of the catalyst, and the product stream is collected at the outlet. youtube.com This configuration is highly advantageous as it simplifies catalyst separation from the product stream, allows for catalyst reuse over extended periods, and enables stable, long-term operation. researchgate.net

Research into the aldol condensation of heptanal and cyclopentanone has identified several heterogeneous catalysts that are effective for this transformation and suitable for integration into a continuous flow process. colab.wsresearchgate.net The use of solid catalysts is a key enabler for continuous production, as it avoids the complexities of handling homogenous catalysts in a flowing system.

Detailed Research Findings:

Studies have focused on the efficacy of various heterogeneous catalysts for the aldol condensation yielding this compound. Research by Vrbková et al. investigated the performance of several catalysts, providing insights that are critical for designing an efficient continuous flow process. researchgate.net The most desired product of this reaction is this compound, though an isomer, 2-heptylcyclopent-2-enone, can also be formed. researchgate.net

The choice of catalyst is paramount to achieving high conversion and selectivity. For instance, cesium-modified zeolites and functionalized MCM-41 have been tested as potential catalysts. researchgate.net The activity of these solid catalysts is often linked to their basic or acidic properties, which are necessary to facilitate the aldol condensation mechanism. d-nb.info

The table below summarizes findings from catalytic studies on the synthesis of this compound, showcasing the performance of different heterogeneous catalysts under specific batch conditions. While this data is from batch reactions, it provides a strong foundation for selecting catalysts for a continuous flow system, where similar or even enhanced performance can be expected due to superior process control. mdpi.com

Table 1: Performance of Heterogeneous Catalysts in the Synthesis of this compound

| Catalyst | Temperature (°C) | Time (h) | Heptanal Conversion (%) | Selectivity for this compound (%) |

|---|---|---|---|---|

| SrMo₀.₅Ni₀.₅O₃-δ | 120 | 25 | 88 | 82 |

Data sourced from a study on perovskite catalysts, which highlighted the importance of oxygen vacancies in catalytic activity for the cross-aldol condensation. researchgate.net

The transition to a continuous flow process allows for precise control over reaction parameters such as temperature, pressure, and residence time (the time reactants spend in the reactor). nih.gov This level of control often leads to higher yields and selectivity compared to batch processes. For example, in the continuous flow synthesis of other ketones, significant improvements in yield and reductions in reaction time have been reported. ucla.edu The smaller reactor volumes in flow chemistry also inherently improve safety, especially when dealing with exothermic reactions. nih.gov Furthermore, automated continuous flow systems can employ machine learning algorithms for self-optimization, rapidly identifying the ideal reaction conditions for maximum yield and throughput with minimal human intervention. nih.govnih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Heptylidenecyclopentan 1 One

Fundamental Reaction Types and Transformations

The reactivity of 2-Heptylidenecyclopentan-1-one is characterized by its susceptibility to both nucleophilic and electrophilic attack at several positions.

While the primary oxidation would target the allylic positions of the alkylidene group, the carbonyl moiety within the cyclopentanone (B42830) ring can undergo specific oxidative transformations. A notable example is the Baeyer-Villiger oxidation, where a peroxy acid inserts an oxygen atom adjacent to the carbonyl carbon, converting the ketone into a lactone (a cyclic ester). For this compound, this would result in the formation of a six-membered lactone. The regioselectivity of the oxygen insertion depends on the migratory aptitude of the adjacent carbon atoms; typically, the more substituted carbon migrates.

Table 1: Example of Oxidation Reaction of the Carbonyl Moiety

| Reaction | Reagent | Product Type |

|---|

The carbonyl group of this compound is readily reduced to a secondary alcohol. This transformation, known as a 1,2-reduction, can be achieved using various reducing agents. The choice of reagent can influence the selectivity between reducing the ketone versus the conjugated double bond.

Selective Carbonyl Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used. youtube.com These hydride reagents deliver a hydride ion to the electrophilic carbonyl carbon, which upon protonation yields the corresponding alcohol, 2-heptylidenecyclopentanol. youtube.com

Conjugate Reduction: In contrast, conjugate reduction (or 1,4-reduction) preferentially reduces the carbon-carbon double bond, leaving the carbonyl group intact. This can be achieved using specific methods like catalytic hydrogenation with certain catalysts or dissolving metal reductions.

Table 2: Common Reagents for Carbonyl Reduction

| Reagent | Primary Product | Reaction Type |

|---|---|---|

| Sodium Borohydride (NaBH₄) | 2-Heptylidenecyclopentanol | 1,2-Reduction |

As an α,β-unsaturated ketone, this compound can undergo nucleophilic attack at two primary electrophilic sites: the carbonyl carbon (1,2-addition) and the β-carbon of the alkylidene group (1,4-conjugate addition). wikipedia.orglibretexts.org

1,2-Nucleophilic Addition: This reaction involves the direct attack of a nucleophile on the carbonyl carbon. libretexts.orgmasterorganicchemistry.com This pathway is generally favored by strong, "hard" nucleophiles such as Grignard reagents or organolithium compounds. The reaction proceeds through a tetrahedral intermediate which, after protonation, yields an alcohol. youtube.comlibretexts.org

1,4-Nucleophilic Addition (Conjugate Addition): This pathway is favored by "soft" nucleophiles, such as Gilman reagents (lithium dialkylcuprates), enamines, and enolates (as in the Michael reaction). wikipedia.org The nucleophile adds to the β-carbon of the double bond, leading to the formation of an enolate intermediate, which then tautomerizes to the more stable keto form upon workup. wikipedia.orglibretexts.org

The competition between these two addition pathways is influenced by factors such as the nature of the nucleophile, reaction temperature, and steric hindrance. libretexts.org

Direct nucleophilic substitution at the sp²-hybridized carbons of the cyclopentanone ring or the double bond via SN1 or SN2 mechanisms is generally not feasible. wikipedia.org However, functional group elaboration can be achieved through multi-step sequences. For instance, a nucleophilic addition reaction can introduce a new functional group, which can then be further modified. While direct substitution is uncommon, reactions at the carbonyl group, such as the formation of imines or enamines through reaction with primary or secondary amines respectively, can be considered a form of substitution at the carbonyl carbon (addition-elimination). wikipedia.org

The exocyclic C=C double bond (the alkylidene moiety) is susceptible to various addition reactions. youtube.com

Electrophilic Addition: The double bond can react with electrophiles. For example, the addition of halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) would proceed by adding across the double bond. In the case of unsymmetrical reagents like HBr, the regioselectivity is governed by Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms, leading to a carbocation intermediate that is stabilized by the adjacent ring.

Catalytic Hydrogenation: The double bond can be selectively reduced to a single bond (forming 2-heptylcyclopentanone) using catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst). The conditions can be controlled to avoid the reduction of the carbonyl group.

Epoxidation: The double bond can be converted to an epoxide using a peroxy acid, which can then serve as a versatile intermediate for further functionalization.

Table 3: Summary of Addition Reactions to the Alkylidene Moiety

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Saturated Ketone |

| Halogenation | Br₂ | Dihaloalkane |

| Hydrohalogenation | HBr | Haloalkane |

| Epoxidation | m-CPBA | Epoxide |

Mechanistic Elucidation Studies

While specific mechanistic studies for this compound are not widely published, the mechanisms of its fundamental reactions are well-established in organic chemistry.

Nucleophilic Addition (1,2-Addition): The mechanism begins with the nucleophile attacking the electrophilic carbonyl carbon. youtube.comlibretexts.org This breaks the C=O pi bond, with the electrons moving to the oxygen atom to form a tetrahedral alkoxide intermediate. libretexts.org In a subsequent step, this intermediate is protonated (typically by adding a weak acid during workup) to yield the final alcohol product. youtube.comlibretexts.org

Conjugate Addition (1,4-Addition): This mechanism is initiated by the attack of a nucleophile on the β-carbon of the conjugated system. wikipedia.org This causes a cascade of electron movement, where the pi electrons of the C=C bond shift to the α-carbon, and the C=O pi electrons move onto the oxygen atom. wikipedia.orglibretexts.org This results in the formation of a resonance-stabilized enolate intermediate. wikipedia.org This enolate is then protonated at the α-carbon during workup, which subsequently tautomerizes to the more stable keto product. wikipedia.org

Electrophilic Addition to the Alkene: For an electrophile like HBr, the pi bond of the alkene attacks the hydrogen atom of HBr, forming a new C-H bond and a carbocation intermediate at the more substituted carbon, in accordance with Markovnikov's rule. The resulting bromide ion then acts as a nucleophile, attacking the carbocation to form the final product.

Mechanistic studies on related systems, such as the oxidation of other cyclic olefins, suggest that reaction pathways can be complex, sometimes proceeding through concerted or two-step mechanisms depending on the substituents and reaction conditions. researchgate.net

Identification and Characterization of Reaction Intermediates

The reactions of α,β-unsaturated cyclopentenones can proceed through various transient species. In the context of forming substituted α-alkylidene cyclopentenones, vinyl cations have been identified as key intermediates. nih.gov These reactive species can be generated from precursors like β-hydroxy-α-diazo ketones. The intramolecular capture of a vinyl cation by a pendant alkene is a crucial step in the formation of the cyclopentenone ring. nih.gov

Another potential intermediate in reactions involving α,β-unsaturated systems is an acylium ion. For instance, when the reaction pathway is altered, such as with an increased level of substitution at the β-position of a β-hydroxy-α-diazoketone starting material, a lactone product may be formed through an acylium ion intermediate. nih.gov In some cases, a destabilized vinyl cation can rearrange to a more stable vinyl cation through a 1,2-migration across the alkene before reacting further. nih.gov

Role of Enolate Formation in Directing Reactivity

Enolates are crucial intermediates in many reactions of carbonyl compounds, including this compound. masterorganicchemistry.com The formation of an enolate involves the removal of a proton from the α-carbon (the carbon adjacent to the carbonyl group). masterorganicchemistry.com The resulting enolate ion is a powerful nucleophile, with the negative charge delocalized between the α-carbon and the oxygen atom. libretexts.orglibretexts.org

The regioselectivity of enolate formation is a key factor in determining the outcome of subsequent reactions. For unsymmetrical ketones, two different enolates can potentially form. The "thermodynamic enolate" is the more substituted and generally more stable enolate, favored under conditions of equilibrium. In contrast, the "kinetic enolate" is the less substituted and forms faster, often by using a strong, sterically hindered base like lithium diisopropylamide (LDA). masterorganicchemistry.com The choice of base and reaction conditions can therefore direct the reactivity to a specific α-carbon. masterorganicchemistry.com

Enolates are ambident nucleophiles, meaning they can react with electrophiles at either the α-carbon or the oxygen atom. libretexts.orglibretexts.org While reactions at the oxygen are possible, reactions at the α-carbon are more common, leading to the formation of α-substituted carbonyl compounds. libretexts.orglibretexts.org

Steric and Electronic Influences on Reaction Selectivity

Both steric and electronic factors play a significant role in the selectivity of reactions involving α,β-unsaturated cyclopentanones. nih.govrsc.org

Electronic Effects: The electronic properties of substituents can influence the stability of intermediates and transition states, thereby affecting reaction rates and product distribution. For example, in the formation of α-alkylidene cyclopentenones from β-hydroxy-α-diazo ketones, electron-rich aryl rings at the β-position lead to higher yields compared to electron-poor rings. nih.gov This is because electron-donating groups can stabilize the vinyl cation intermediate. nih.gov

Steric Effects: The steric environment around the reactive sites can dictate the approach of reagents and influence the stereochemistry of the products. In bicyclic α-methylene cyclopentanones, the conformation of the ring system, which is influenced by the stereochemistry of substituents, can affect the accessibility of the β-carbon to nucleophiles. rsc.org For instance, a pseudo-axial methyl group at a ring juncture can hinder the approach of a thiol nucleophile to the β-carbon, making it less reactive compared to a diastereomer where the methyl group is in a pseudo-equatorial position. rsc.org

The interplay of these effects is summarized in the following table:

| Factor | Influence on Reactivity | Example |

| Electronic | Electron-donating groups can stabilize cationic intermediates, increasing reaction yields. nih.gov | Higher yields of α-alkylidene cyclopentenones are observed with electron-rich aryl substituents. nih.gov |

| Steric | Steric hindrance can block or slow down the approach of nucleophiles to a reactive site. rsc.org | The reactivity of bicyclic α-methylene cyclopentanones towards thiols is dependent on the conformation dictated by substituents. rsc.org |

Lewis Acid-Base Interactions in Alpha,Beta-Unsaturated Carbonyl Systems

Lewis acids play a pivotal role in activating α,β-unsaturated carbonyl compounds towards nucleophilic attack. cdnsciencepub.comcdnsciencepub.comrsc.org They coordinate to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and the β-carbon of the double bond. researchgate.net This activation facilitates a wide range of transformations, including conjugate additions and Diels-Alder reactions. rsc.orgresearchgate.net

Calorimetric and NMR studies have been employed to investigate the thermodynamics and nature of the complexes formed between Lewis acids and α,β-unsaturated carbonyl compounds. cdnsciencepub.comcdnsciencepub.com The strength of the Lewis acid and the structure of the carbonyl compound influence the stability and properties of the resulting adduct. For example, strong Lewis acids like aluminum chloride, tin tetrachloride, and titanium tetrachloride have been shown to form complexes with various α,β-unsaturated ketones and esters. cdnsciencepub.comrsc.orgnih.gov Infrared spectroscopy can be used to monitor these interactions in solution, revealing the formation of both 1:1 and polyligated complexes depending on the Lewis acid's strength. nih.gov

Structure-Reactivity Relationships

The reactivity of cyclopentanone derivatives is intricately linked to their molecular structure. Substituents on the ring and the presence of unsaturation can have profound effects on their chemical behavior.

Impact of Alkyl and Alkenyl Substituents on Cyclopentanone Reactivity

Substituents on the cyclopentanone ring can influence reactivity through both steric and electronic effects.

Electronic Effects: Alkenyl substituents, such as the heptylidene group in this compound, create an extended π-system. This conjugation allows for 1,4-conjugate addition reactions, where a nucleophile attacks the β-carbon of the double bond. The presence of substituents can also influence the stability of intermediates like enolates and carbocations that may form during a reaction. nih.gov

Comparative Reactivity with Saturated vs. Unsaturated Analogues

The presence of the α,β-double bond in this compound makes it significantly more reactive and versatile compared to its saturated analogue, 2-heptylcyclopentanone. wikipedia.orgaskiitians.com

Saturated ketones, like 2-heptylcyclopentanone, primarily undergo nucleophilic addition directly at the carbonyl carbon. quora.com Their reactivity is largely governed by the steric and electronic environment immediately surrounding the carbonyl group. quora.com

In contrast, α,β-unsaturated ketones possess two electrophilic sites: the carbonyl carbon (C-1) and the β-carbon of the double bond (C-3). This allows for two main modes of nucleophilic attack:

Direct Addition (1,2-addition): The nucleophile attacks the carbonyl carbon.

Conjugate Addition (1,4-addition): The nucleophile attacks the β-carbon, leading to the formation of an enolate intermediate which is then protonated at the α-carbon.

The competition between these two pathways is influenced by the nature of the nucleophile, the reaction conditions, and the structure of the unsaturated ketone. Generally, "hard" nucleophiles (e.g., organolithium reagents, Grignard reagents) tend to favor 1,2-addition, while "soft" nucleophiles (e.g., Gilman cuprates, thiols, amines) favor 1,4-addition.

The enhanced reactivity of unsaturated compounds stems from the presence of the more loosely held π-electrons in the double bond, which are more available to participate in reactions. askiitians.comquora.com

Biochemical Reactivity and Transformations

The biochemical behavior of this compound is characterized by several metabolic transformations that facilitate its detoxification and elimination from biological systems. These reactions primarily involve the reduction of its ketone functional group and conjugation with endogenous molecules to increase water solubility. Furthermore, its α,β-unsaturated carbonyl structure makes it susceptible to direct reactions with nucleophilic biomolecules.

Metabolic Reduction of the Ketone to Corresponding Alcohols

In biological systems, the ketone group of this compound can undergo metabolic reduction to form the corresponding secondary alcohol, 2-Heptylidenecyclopentan-1-ol. This biotransformation is a common fate for xenobiotic ketones and is typically categorized as a Phase I metabolic reaction. nih.gov The primary objective of this reaction is to introduce a more polar hydroxyl (-OH) group, which can serve as a handle for subsequent Phase II conjugation reactions. nih.govslideshare.net

The reduction of ketones to alcohols is generally catalyzed by a group of enzymes known as oxidoreductases, which include alcohol dehydrogenases (ADHs) and aldo-keto reductases (AKRs). nih.gov These enzymes utilize cofactors such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH) as a source of reducing equivalents. nih.gov The cytochrome P450 (CYP) enzyme system, while primarily known for oxidation reactions, can also catalyze reductive processes under certain conditions. nih.gov The resulting alcohol metabolite, being more polar than the parent ketone, is more water-soluble, although often not sufficiently to be eliminated directly, thus requiring further metabolism.

Table 1: Metabolic Reduction of this compound

| Reactant | Enzyme Family | Cofactor | Product |

|---|

Conjugation Reactions in Biochemical Systems (e.g., Glucuronide, Mercapturic Acid Formation)

Following the initial reduction, or in some cases directly, this compound and its metabolites undergo Phase II conjugation reactions. slideshare.net These processes involve the attachment of large, polar endogenous molecules to the xenobiotic, which drastically increases its water solubility and facilitates its excretion in urine or bile. nih.govuomus.edu.iq

Glucuronide Formation: Glucuronidation is a major Phase II pathway for compounds containing hydroxyl, carboxyl, or amine groups. uomus.edu.iqnumberanalytics.com The alcohol metabolite (2-Heptylidenecyclopentan-1-ol) formed in Phase I is a prime substrate for this reaction. The process is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells. numberanalytics.comnih.gov UGTs transfer a glucuronic acid moiety from the activated co-substrate, uridine-5'-diphospho-α-D-glucuronic acid (UDPGA), to the hydroxyl group of the substrate. uomus.edu.iq The resulting O-glucuronide conjugate is significantly more hydrophilic and readily transported out of the cell for elimination. nih.gov

Mercapturic Acid Formation: The mercapturic acid pathway is a critical detoxification route for electrophilic compounds. nih.gov The α,β-unsaturated system in this compound makes it an electrophile capable of reacting with the nucleophilic thiol group of glutathione (B108866) (GSH), a key cellular antioxidant. uomus.edu.iqnih.gov This initial conjugation is often catalyzed by glutathione S-transferases (GSTs). The resulting glutathione S-conjugate undergoes a series of enzymatic cleavages, where glutamic acid and glycine (B1666218) residues are removed by γ-glutamyltransferases and dipeptidases, respectively. nih.gov The final step is the N-acetylation of the remaining S-substituted cysteine residue, catalyzed by cysteine S-conjugate N-acetyltransferase, to form a mercapturic acid (an N-acetylcysteine conjugate), which is then excreted. nih.gov

Interactions with Thiol-Containing Biomolecules (e.g., Michael-type Addition Mechanisms)

The electrophilic nature of the α,β-unsaturated carbonyl moiety in this compound makes it a target for nucleophilic attack by thiol-containing biomolecules. nih.gov This reaction, known as a Michael-type addition, can occur with small-molecule thiols like glutathione (GSH) or with the cysteine residues in proteins. nih.gov

The reaction involves the addition of the thiol's sulfur atom to the β-carbon of the unsaturated system. This process can occur non-enzymatically, although it can also be facilitated by GSTs as mentioned previously. nih.gov The formation of adducts with GSH is a primary detoxification mechanism, preventing the electrophilic compound from reacting with more critical cellular targets like proteins and DNA. nih.gov However, extensive reaction with GSH can lead to its depletion, potentially inducing oxidative stress and cellular damage if the rate of consumption exceeds its rate of synthesis. nih.gov The covalent binding to protein thiols can alter protein structure and function, which is a mechanism of toxicity for some α,β-unsaturated carbonyl compounds.

Table 2: Summary of Biochemical Transformations

| Transformation Pathway | Key Reactant/Enzyme | Substrate Moiety | Resulting Product | Biological Significance |

|---|---|---|---|---|

| Metabolic Reduction | Oxidoreductases (ADH, AKR) | Ketone | Alcohol | Introduction of a polar group for Phase II reactions. nih.govnih.gov |

| Glucuronide Conjugation | UDP-glucuronosyltransferases (UGTs) | Hydroxyl group (from metabolite) | O-Glucuronide | Increased water solubility for excretion. uomus.edu.iqnih.gov |

| Mercapturic Acid Formation | Glutathione S-transferases (GSTs) | α,β-Unsaturated system | N-Acetylcysteine conjugate | Detoxification and excretion of electrophiles. nih.gov |

| Michael-type Addition | Glutathione (GSH), Protein Thiols | α,β-Unsaturated system | Thiol Adduct (e.g., GSH-adduct) | Detoxification; potential for thiol depletion and toxicity. nih.govnih.gov |

Structural Elucidation and Spectroscopic Analysis of 2 Heptylidenecyclopentan 1 One

Advanced Spectroscopic Characterization

Modern spectroscopic methods are indispensable for the unambiguous identification and structural analysis of organic compounds like 2-Heptylidenecyclopentan-1-one. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer detailed insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise structure of this compound can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their neighboring environments. For this compound, the spectrum would exhibit characteristic signals for the vinylic proton on the exocyclic double bond, the allylic protons on the cyclopentanone (B42830) ring and the heptylidene chain, and the aliphatic protons of the heptyl group. The chemical shift of the vinylic proton is particularly diagnostic, appearing in the downfield region due to the deshielding effect of the conjugated carbonyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a singlet. libretexts.org The spectrum of this compound would show distinct signals for the carbonyl carbon, the two sp² hybridized carbons of the exocyclic double bond, and the various sp³ hybridized carbons of the cyclopentanone ring and the heptylidene side chain. The carbonyl carbon would resonate at a significantly downfield chemical shift, characteristic of α,β-unsaturated ketones. libretexts.org

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on typical values for similar α,β-unsaturated ketones.

| ¹H NMR | ¹³C NMR | |||

| Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Assignment | Hypothetical Chemical Shift (ppm) |

| Vinylic H | 6.5 - 7.0 | t | C=O | 200 - 210 |

| Allylic CH₂ (ring) | 2.4 - 2.6 | t | C (α to C=O) | 135 - 145 |

| Allylic CH₂ (chain) | 2.1 - 2.3 | q | CH (vinylic) | 140 - 150 |

| Ring CH₂ | 1.8 - 2.0 | p | Allylic CH₂ (ring) | 25 - 35 |

| Chain (CH₂)₅ | 1.2 - 1.5 | m | Allylic CH₂ (chain) | 30 - 40 |

| Terminal CH₃ | 0.8 - 1.0 | t | Chain (CH₂)₅ | 22 - 32 |

| Terminal CH₃ | 13 - 15 |

Note: This table represents predicted data and is for illustrative purposes.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound (C₁₂H₂₀O), the high-resolution mass spectrum would confirm its molecular formula by providing a highly accurate mass of the molecular ion [M]⁺. uni.lu

Electron ionization (EI) mass spectrometry would lead to characteristic fragmentation patterns that can further corroborate the proposed structure. The fragmentation of ketones often involves α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. For cyclic ketones, the fragmentation can be more complex. Another common fragmentation pathway for carbonyl compounds is the McLafferty rearrangement, which can occur if a γ-hydrogen is available for transfer.

A predicted table of significant mass spectral peaks for this compound is provided below.

| Predicted m/z | Adduct | Predicted Collision Cross Section (Ų) |

| 181.15869 | [M+H]⁺ | 145.5 |

| 203.14063 | [M+Na]⁺ | 155.0 |

| 198.18523 | [M+NH₄]⁺ | 153.6 |

| 180.15086 | [M]⁺ | 146.8 |

| 179.14413 | [M-H]⁻ | 146.5 |

Source: PubChemLite, CID 162363. uni.lu This data is predicted.

X-ray Crystallography of Related Cyclopentanone Structures for Definitive Stereochemistry

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be readily available, the analysis of related cyclopentanone derivatives provides invaluable insights into its likely stereochemistry. By diffracting X-rays off a single crystal, a detailed electron density map can be generated, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. This technique is particularly crucial for the unambiguous assignment of stereochemistry, such as the configuration of stereocenters and the geometry of double bonds, which can be challenging to determine solely through spectroscopic methods.

Conformational Analysis and Stereochemical Assignment

The stereochemistry of this compound is defined by the geometry of the exocyclic double bond and the conformation of the five-membered ring.

The exocyclic double bond in this compound can exist as two geometric isomers: (E) and (Z). This isomerism arises from the restricted rotation around the carbon-carbon double bond. tjpr.orgmdpi.com The assignment of the E or Z configuration is based on the Cahn-Ingold-Prelog (CIP) priority rules. hmdb.ca For each carbon of the double bond, the attached groups are assigned priorities based on atomic number.

For the carbon in the cyclopentanone ring (C2): The attached groups are the carbonyl-bearing carbon (C1) and another ring carbon (C3).

For the carbon of the heptylidene group: The attached groups are a hydrogen atom and the hexyl chain.

If the higher priority groups on each carbon are on the same side of the double bond, the isomer is designated as (Z) (from the German zusammen, meaning together). If they are on opposite sides, it is the (E) isomer (from the German entgegen, meaning opposite). hmdb.ca The relative stability of the (E) and (Z) isomers can be influenced by steric interactions between the substituents.

Cyclopentane (B165970) and its derivatives are not planar. chemicalbook.com They adopt puckered conformations to relieve torsional strain that would be present in a planar structure. The two most common non-planar conformations are the "envelope" and "twist" (or "half-chair") forms. chemicalbook.com These conformations are flexible and can interconvert through a process called pseudorotation.

In this compound, the presence of the sp² hybridized carbon (C2) and the carbonyl group influences the ring's conformation. The introduction of the exocyclic double bond flattens a portion of the ring, leading to specific preferred conformations that minimize steric and torsional strain. The conformational preference can impact the reactivity and spectroscopic properties of the molecule.

Computational and Theoretical Chemistry Studies of 2 Heptylidenecyclopentan 1 One

Quantum Chemical Calculations of Electronic Structure and Energetics

No specific studies employing quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, to determine the electronic structure, molecular orbital energies, or thermodynamic properties of 2-Heptylidenecyclopentan-1-one were identified in the available literature.

Molecular Dynamics Simulations for Conformational Landscapes

There is no information available from molecular dynamics (MD) simulations that would describe the conformational flexibility, identify stable conformers, or map the potential energy surface of this compound.

Prediction of Chemical Reactivity and Reaction Pathways

No computational studies predicting the chemical reactivity of this compound, such as the identification of electrophilic or nucleophilic sites, or the modeling of potential reaction pathways, could be located.

In Silico Models for Predicting Chemical Behavior and Interactions

While in silico models are mentioned in the context of fragrance safety assessments, these are generally broad, structure-activity relationship models for properties like skin sensitization. researchgate.netresearchgate.net There are no specific in silico models detailed in the literature for predicting the chemical behavior and intermolecular interactions of this compound. The compound is recognized as a weak sensitizer (B1316253) and is subject to standards set by the International Fragrance Association (IFRA). researchgate.netscribd.com

Synthesis and Characterization of 2 Heptylidenecyclopentan 1 One Derivatives and Analogues

Design Principles for Novel Cyclopentanone-Based Structures

The design of new molecules based on the 2-heptylidenecyclopentan-1-one framework is guided by established principles of medicinal and materials chemistry. The primary goal is to create novel structures with tailored chemical, physical, or biological properties. A key strategy in this endeavor is the application of bioisosteric replacement, where an atom or a group of atoms is exchanged for another with similar physicochemical or topological properties. cambridgemedchemconsulting.com This approach aims to create a new molecule with enhanced or modified activity, improved stability, or altered reactivity. cambridgemedchemconsulting.comnih.gov

Bioisosteric replacements can be classical (involving atoms or groups with similar valency) or non-classical. For instance, a hydroxyl group (-OH) might be replaced by a fluorine atom (-F) or an amine group (-NH2) to modulate hydrogen bonding capacity and electronic properties. cambridgemedchemconsulting.com The thoughtful application of bioisosteres can address a range of molecular challenges by probing the effects of steric size, dipole moments, pKa, and polarity on a desired chemical outcome. nih.gov

In the context of this compound, design principles may focus on:

Modifying the Heptylidene Chain: Altering the length, branching, or saturation of the alkyl chain can systematically tune the molecule's lipophilicity and steric profile.

Functionalizing the Cyclopentanone (B42830) Ring: Introducing substituents on the cyclopentane (B165970) ring can alter its conformation and the electronic nature of the enone system, thereby influencing its reactivity.

Bioisosteric Replacement of the Carbonyl Group: Replacing the carbonyl oxygen with sulfur (to form a thione) or nitrogen (to form an imine) would dramatically alter the electronic properties and reactivity of the core scaffold.

Ring Analogues: Replacing the cyclopentanone ring with other cyclic systems, such as cyclohexanone (B45756) or heterocyclic structures, can explore different conformational spaces and introduce new points of interaction. nih.gov

These design strategies are foundational for developing new compounds for specific applications, ranging from synthetic intermediates to biologically active agents.

Synthetic Strategies for Functionalized Derivatives

The synthesis of this compound and its derivatives leverages a range of modern organic chemistry reactions. The core structure, an α,β-unsaturated ketone, is often prepared via condensation reactions. However, more advanced and stereoselective methods are employed for creating highly substituted and functionalized analogues.

A powerful method for synthesizing 2-alkylidenecyclopentanones involves the palladium-catalyzed cross-coupling of 1-(1-alkynyl)cyclobutanols with aryl or vinylic halides. acs.org This process proceeds through a novel ring expansion of a palladiacycle intermediate, yielding highly substituted products with good stereoselectivity. acs.org While this specific route produces aryl- or alkenyl-substituted derivatives, the underlying principle of transition-metal-catalyzed ring expansion is a key strategy for accessing complex cyclopentanone structures. acs.org

Common synthetic strategies include:

Aldol (B89426) Condensation: A classic and direct method where cyclopentanone reacts with heptanal (B48729) in the presence of an acid or base catalyst to form the α,β-unsaturated enone system. This is a fundamental reaction for creating the core structure. whiterose.ac.uk

Wittig Reaction and Related Olefinations: These reactions provide reliable routes to the exocyclic double bond by reacting a cyclopentanone-derived phosphonium (B103445) ylide with a ketone or vice versa.

Palladium-Catalyzed Cross-Coupling: As mentioned, these reactions are crucial for creating highly substituted derivatives by forming new carbon-carbon bonds under relatively mild conditions. acs.org

Functionalization of Pre-existing Scaffolds: Once the 2-alkylidenecyclopentanone core is formed, it can be further modified. For example, the carbonyl group can undergo nucleophilic addition, or the cyclopentane ring can be functionalized at other positions, as demonstrated in the synthesis of angularly fused cyclopentanone derivatives. rsc.org

The choice of synthetic strategy depends on the desired complexity, substitution pattern, and stereochemistry of the final product.

Table 1: Overview of Synthetic Strategies for Cyclopentanone Derivatives

| Synthetic Strategy | Description | Key Features |

|---|---|---|

| Aldol Condensation | Reaction of an enolate (from cyclopentanone) with an aldehyde (heptanal) followed by dehydration. | Fundamental, cost-effective method for forming the enone system. |

| Palladium-Catalyzed Ring Expansion | Cross-coupling of 1-(1-alkynyl)cyclobutanols with organic halides. | Provides access to highly substituted, stereoisomerically pure products. acs.org |

| Nucleophilic Substitution | Functionalization of a chlorinated cyclopentanone precursor with various amines. | Effective for introducing diverse functional groups onto the ring. acs.org |

| Formylation–Cyclisation | A two-step reaction of β,γ-unsaturated methyl ketones to form fused cyclopentenones. | Useful for creating complex, polycyclic cyclopentanone structures. rsc.org |

Advanced Characterization of Derived Compounds

The unambiguous identification of newly synthesized this compound derivatives relies on a suite of advanced spectroscopic and analytical techniques. These methods confirm the molecular structure, purity, and stereochemistry of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. In ¹H NMR, characteristic signals would appear for the vinylic proton on the exocyclic double bond, as well as distinct multiplets for the protons on the cyclopentane ring and the heptyl chain. For example, in related cyclopentanone derivatives, methylene (B1212753) protons adjacent to the carbonyl typically resonate at a specific chemical shift range, providing clear structural information. acs.org In ¹³C NMR spectra, the carbonyl carbon (C=O) gives a characteristic signal in the downfield region (e.g., δ 169-172 ppm), while the carbons of the C=C double bond also have distinct resonances. acs.org

Mass Spectrometry (MS): MS is used to determine the molecular weight of the derivative and to gain insight into its structure through fragmentation patterns. acs.org For the parent compound, this compound (C₁₂H₂₀O), the expected molecular ion peak would be at an m/z ratio corresponding to its molecular weight (180.15 Da). uni.lu Common fragmentation pathways for cyclopentanones can include the loss of a carbon monoxide (CO) molecule or cleavage of the alkyl side chains. researchgate.netyoutube.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements to confirm the elemental composition.

X-ray Crystallography: For derivatives that can be grown as single crystals, X-ray diffraction provides the definitive three-dimensional structure. wisc.edu This technique can unambiguously determine bond lengths, bond angles, and the relative stereochemistry of all chiral centers. It can also reveal intermolecular interactions, such as hydrogen bonding in the crystal lattice, which was used to confirm such interactions in related amine-substituted cyclopentanepyridinones. acs.org

Table 2: Characterization Techniques for Cyclopentanone Derivatives

| Technique | Information Provided | Example Application |

|---|---|---|

| ¹H NMR | Number, connectivity, and chemical environment of hydrogen atoms. | Identifies vinylic, alkyl, and ring protons. acs.org |

| ¹³C NMR | Number and chemical environment of carbon atoms. | Confirms the presence of carbonyl and alkene carbons. acs.org |

| Mass Spectrometry (MS) | Molecular weight and structural information from fragmentation. | Determines the molecular formula and characteristic fragmentation patterns. uni.luresearchgate.net |

| X-ray Crystallography | Precise 3D molecular structure and stereochemistry. | Provides definitive proof of structure and intermolecular interactions. acs.orgwisc.edu |

Structure-Activity Relationship (SAR) Studies for Chemical Applications

Structure-Activity Relationship (SAR) studies are essential for optimizing the properties of this compound derivatives for specific chemical applications. SAR systematically investigates how modifying the chemical structure affects the molecule's reactivity or function. nih.gov The core of this compound is an α,β-unsaturated carbonyl compound, a class known for its dual electrophilic sites: the carbonyl carbon and the β-carbon. wikipedia.orgyoutube.com This conjugation makes the molecule susceptible to both 1,2-addition (at the carbonyl) and 1,4-conjugate addition (at the β-carbon). libretexts.org

SAR studies on these derivatives would explore several key areas:

Influence of the Alkylidene Chain: The length and branching of the heptyl group can impact the steric hindrance around the double bond and the carbonyl group. A bulkier chain might favor 1,2-addition over 1,4-addition by impeding access to the β-carbon. The chain's lipophilicity is also a critical factor in applications requiring specific solubility properties.

Substitution on the Cyclopentanone Ring: Introducing electron-withdrawing or electron-donating groups onto the cyclopentanone ring can modulate the electrophilicity of the enone system. An electron-withdrawing group would increase the partial positive charge on the β-carbon, potentially enhancing its reactivity in conjugate additions like the Michael reaction. libretexts.org

Modification of the Enone System: The reactivity is highly sensitive to changes in the α,β-unsaturated system. Isomerization of the exocyclic double bond to an endocyclic position (forming 2-heptylcyclopent-2-en-1-one) would create a different steric and electronic environment, significantly altering its reaction profile. tandfonline.com

Table 3: Illustrative SAR for this compound Derivatives

| Modification | Structural Change | Predicted Effect on Reactivity | Rationale |

|---|---|---|---|

| Alkyl Chain | Replace n-heptyl with tert-butyl. | Decrease in 1,4-addition rate. | Increased steric hindrance at the β-carbon. |

| Ring Substitution | Add an electron-withdrawing group (e.g., -Br) at the C5 position. | Increase in 1,4-addition rate. | Enhances the electrophilicity of the β-carbon. |

| Enone System | Isomerize to the endocyclic alkene (2-heptylcyclopent-2-en-1-one). | Altered regioselectivity in reactions. | Changes in steric accessibility and electronic distribution of the π-system. tandfonline.com |

| Bioisosteric Replacement | Replace carbonyl oxygen with sulfur. | Increased reactivity towards soft nucleophiles. | Thiones are generally more reactive than ketones in certain reactions. |

Specialized Applications in Chemical Research

Role as a Key Intermediate in Multi-Step Organic Synthesis

The cyclopentenone core is a structural motif found in a vast number of natural products, including the commercially significant fragrance jasmone (B1672801) and various prostaglandins. wikipedia.org Consequently, substituted cyclopentenones like 2-heptylidenecyclopentan-1-one are highly valuable as key intermediates in the multi-step synthesis of more complex molecules. wikipedia.orgacs.org Its synthesis can be achieved through methods like the aldol (B89426) condensation between cyclopentanone (B42830) and heptanal (B48729), making it an accessible building block for further chemical transformations.

The structure is particularly relevant as a precursor for the synthesis of jasmonate analogues. Jasmonates are a class of plant hormones with significant biological activity, and many synthetic routes toward these compounds and their derivatives proceed through cyclopentenone intermediates. wikipedia.org The reactivity of the enone system allows for a variety of subsequent reactions, including conjugate additions and further elaborations of the side chains, making it a pivotal component in constructing complex molecular architectures. The versatility of cyclopentenone derivatives also extends to their use as intermediates in the synthesis of carbocyclic nucleosides, which are important in medicinal chemistry.

Model Compound Applications in Enzyme Mimicry and Biochemical Reaction Studies

The chemical structure of this compound contains an α,β-unsaturated ketone functional group. This feature classifies the molecule as a Michael acceptor, which is a key determinant of its biochemical and biological activity. wikipedia.org Michael acceptors are electrophilic and can react with nucleophiles, such as the thiol groups of cysteine residues found in proteins, through a process known as Michael addition.

This reactivity makes this compound and related compounds excellent model systems for studying biochemical reactions. Research in this area focuses on understanding the kinetics and selectivity of the Michael addition with biological nucleophiles. Such studies are crucial for elucidating the mechanisms by which many natural products and synthetic compounds exert their biological effects, often through the covalent modification of target proteins. While not a direct mimic of an enzyme, studying its reactions provides fundamental insights into the covalent interactions that can occur within an enzyme's active site, contributing to the broader field of biochemical reaction analysis.

Exploration in Bio-Organic Chemical Systems

The sense of smell in insects is critical for survival, guiding behaviors such as locating food, finding mates, and avoiding predators. This sense is mediated by olfactory receptors (ORs) located in the insect's antennae and other sensory organs. digitellinc.com These receptors are often tuned to detect specific volatile organic compounds with high sensitivity and specificity.

Compounds structurally related to this compound, such as cis-jasmone and methyl jasmonate, are known plant volatiles that act as important signaling molecules, or semiochemicals. wikipedia.org These jasmonates can attract pollinators or repel herbivores. Given its structural similarity to these known semiochemicals, this compound is a valuable tool in olfaction research. It can be used as a molecular probe to investigate ligand-receptor interactions within the insect olfactory system. By studying how this and similar molecules bind to and activate specific insect ORs, researchers can understand the structural requirements for receptor activation and how the insect brain deciphers complex odor information. digitellinc.com

Potential as Precursors for Materials Science Applications

The functional groups within this compound, specifically the carbon-carbon double bond of the α,β-unsaturated system, present opportunities for its use as a monomer in polymerization reactions. wikipedia.org Recent research has demonstrated that the parent compound, 2-cyclopenten-1-one, can undergo polymerization catalyzed by highly reactive aluminum-based Lewis acid complexes. This process yields poly(cyclopentenone), a novel polymeric material with the potential for further functionalization via the ketone groups along the polymer backbone.

This research opens a new avenue for the application of cyclopentenone derivatives like this compound as precursors in materials science. The alkyl side chain of this compound could impart different properties, such as hydrophobicity and solubility, to the resulting polymer compared to poly(cyclopentenone). The ability to create polymers from such precursors allows for the design of new materials with tailored thermal and mechanical properties for a range of potential applications.

Research in Agrochemical Synthesis Intermediates

Jasmonates, for which this compound is a synthetic intermediate, are a class of phytohormones that play a central role in regulating plant growth and, crucially, in mediating defense responses against herbivores and pathogens. wikipedia.org When a plant is attacked, it often ramps up the production of jasmonates, which then trigger a cascade of defensive measures, including the synthesis of toxic secondary metabolites or proteins that inhibit insect digestion. wikipedia.org

Because of these properties, there is significant interest in using jasmonates and their analogues in agriculture to enhance crop resilience. This compound serves as a key intermediate in the synthesis of these agrochemically active compounds. Its role as a building block allows for the efficient production of various jasmonate derivatives that can be tested for their efficacy as plant growth regulators or as elicitors of plant defense, offering a potential strategy for sustainable pest management.

Future Research Directions and Unexplored Avenues for 2 Heptylidenecyclopentan 1 One

Development of Highly Efficient and Atom-Economical Synthetic Protocols

The traditional synthesis of 2-heptylidenecyclopentan-1-one often involves the aldol (B89426) condensation of cyclopentanone (B42830) and heptaldehyde. While effective, this method can suffer from drawbacks such as the use of harsh reaction conditions, the formation of byproducts, and a less than ideal atom economy. Future research should prioritize the development of more sustainable and efficient synthetic routes.

Key areas of focus include:

Green Catalysts: Investigating the use of solid acid catalysts, such as zeolites or functionalized mesoporous silica, could offer a recyclable and more environmentally friendly alternative to homogeneous acid or base catalysts.

Flow Chemistry: Transitioning from batch to continuous flow synthesis can offer improved control over reaction parameters, leading to higher yields, reduced reaction times, and enhanced safety.

Biocatalysis: Exploring enzymatic pathways for the synthesis of this compound could provide a highly selective and sustainable manufacturing process under mild conditions.

Deeper Understanding of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms governing the synthesis and transformation of this compound is crucial for optimizing existing processes and designing new ones. While the general mechanism of aldol condensation is well-established, the specific nuances for this particular reaction, including the role of the solvent and catalyst on the E/Z selectivity of the exocyclic double bond, warrant further investigation.

Future mechanistic studies could involve:

In-situ Spectroscopic Analysis: Techniques such as NMR and IR spectroscopy can be employed to monitor the reaction in real-time, identifying key intermediates and transition states.

Isotopic Labeling Studies: Using isotopically labeled reactants can help to trace the pathways of atoms throughout the reaction, providing definitive evidence for proposed mechanisms.

Rational Design of New Chemical Transformations for Advanced Materials

The α,β-unsaturated ketone moiety in this compound is a versatile functional group that can participate in a variety of chemical transformations. This opens up possibilities for its use as a building block in the synthesis of advanced materials.

Potential research avenues include:

Polymerization: The double bond in this compound could be a target for polymerization reactions, potentially leading to the formation of novel polymers with unique thermal or optical properties. The long heptyl chain could impart flexibility and hydrophobicity to the resulting polymer.

Michael Additions: The electrophilic β-carbon is susceptible to Michael addition reactions. This could be exploited to introduce a wide range of functional groups, creating a library of derivatives with tailored properties for applications in areas such as liquid crystals or functional coatings.

Innovative Applications in Catalysis and Sustainable Chemistry

The principles of sustainable chemistry aim to reduce the environmental impact of chemical processes. sciltp.com this compound and its derivatives have the potential to contribute to this field.

Areas for exploration include:

Organocatalysis: The cyclopentanone backbone could be modified to create novel organocatalysts. For instance, functionalization of the ring could lead to chiral catalysts for asymmetric synthesis.

Ligand Development: The carbonyl group and the double bond can act as coordination sites for metal ions. This suggests that this compound could serve as a ligand in transition metal catalysis, potentially influencing the selectivity and activity of catalytic reactions.

Computational and Data-Driven Approaches for Predicting Chemical Behavior

Computational chemistry and data-driven methods are becoming increasingly powerful tools in chemical research. These approaches can be used to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process.

Future computational studies on this compound could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction mechanisms, predict spectroscopic properties, and understand the electronic structure of the molecule and its derivatives. This can provide insights that are difficult to obtain through experiments alone.

Machine Learning: By training machine learning models on existing experimental data, it may be possible to predict the outcomes of reactions, optimize reaction conditions, and even design new molecules with desired properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Heptylidenecyclopentan-1-one in laboratory settings?

- Methodological Answer : Synthesis typically involves aldol condensation or ketone alkylation strategies. Key steps include:

Substrate Preparation : Use cyclopentanone and heptanal as precursors under controlled anhydrous conditions.

Catalytic Optimization : Employ acid/base catalysts (e.g., NaOH or p-TsOH) to enhance reaction efficiency.

Purification : Isolate the product via fractional distillation or column chromatography, followed by characterization using NMR and IR spectroscopy to confirm structural integrity .

- Replication Guidance : Document all experimental parameters (temperature, solvent ratios, catalyst loading) in the main manuscript, with extended protocols in supplementary materials to ensure reproducibility .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.